3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898793-29-8
VCID: VC7823307
InChI: InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
SMILES: CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Molecular Formula: C17H16Cl2O
Molecular Weight: 307.2 g/mol

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone

CAS No.: 898793-29-8

Cat. No.: VC7823307

Molecular Formula: C17H16Cl2O

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone - 898793-29-8

Specification

CAS No. 898793-29-8
Molecular Formula C17H16Cl2O
Molecular Weight 307.2 g/mol
IUPAC Name 1-(3,4-dichlorophenyl)-3-(2,3-dimethylphenyl)propan-1-one
Standard InChI InChI=1S/C17H16Cl2O/c1-11-4-3-5-13(12(11)2)7-9-17(20)14-6-8-15(18)16(19)10-14/h3-6,8,10H,7,9H2,1-2H3
Standard InChI Key UBWHBUCBDPMMPQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C
Canonical SMILES CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl)C

Introduction

Chemical Identification and Structure

3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CAS 898793-29-8) is a synthetic organic compound belonging to the diaryl ketone class. Its molecular formula is C₁₇H₁₆Cl₂O, with a molecular weight of 307.21 g/mol . The structure comprises a propiophenone backbone with two chlorine substituents at the 3' and 4' positions on one phenyl ring and a 2,3-dimethylphenyl group attached to the ketone moiety .

PropertyValueSource
Molecular FormulaC₁₇H₁₆Cl₂O
Molecular Weight307.21 g/mol
Boiling Point444.9 ± 45.0°C (predicted)
Density1.206 ± 0.06 g/cm³ (predicted)
Flash Point183.3°C

Synthesis and Manufacturing

The synthesis of 3',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone typically involves Friedel-Crafts acylation, a method common for aryl ketone derivatives. Key steps include:

  • Acylium Ion Formation: A chlorinated acyl chloride (e.g., 3,4-dichlorobenzoyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl₃) to generate an acylium ion intermediate.

  • Electrophilic Aromatic Substitution: The acylium ion reacts with 2,3-dimethylbenzene under controlled conditions (inert atmosphere, low temperature) to form the final product .

Industrial production may employ continuous flow reactors to optimize yield and minimize side reactions .

Chemical Reactivity and Functional Groups

The compound’s reactivity is governed by its dichloro substituents and ketone group:

  • Electrophilic Nature: The ketone carbonyl enhances susceptibility to nucleophilic addition (e.g., Grignard reagents) .

  • Chlorine Substituents: The 3',4'-dichloro groups influence electronic properties, increasing electrophilicity at the aromatic ring and potential for meta-directing effects in further substitutions .

Key Reactions:

Reaction TypeExampleOutcome
OxidationKMnO₄ or CrO₃Carboxylic acid derivatives
ReductionLiAlH₄ or NaBH₄Secondary alcohol formation
SubstitutionNucleophilic attack (e.g., amines)Chlorine displacement products

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing bioactive molecules. For example:

  • Anticancer Agents: Structural analogs with halogen substituents exhibit cytotoxicity against cancer cell lines via enzyme inhibition or receptor modulation .

  • Antimicrobial Compounds: Chlorinated derivatives may disrupt microbial membranes or interfere with metabolic pathways .

Materials Science

  • Organic Electronics: The dichloro-phenyl group’s electron-withdrawing effects can modulate optical properties in materials like OLEDs .

Comparative Analysis with Structural Analogues

CompoundSubstituentsKey DifferencesApplications
2',4'-Dichloro-3-(2,3-dimethylphenyl)propiophenone2',4'-Cl; 2,3-dimethylphenylOrtho/para Cl positions vs. metaAntimicrobial studies
3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone3',4'-F; 2,3-dimethylphenylFluorine enhances lipophilicityPotential anticancer agents
3',4'-Dichloro-3-(2,5-dimethylphenyl)propiophenone3',4'-Cl; 2,5-dimethylphenylDimethyl arrangement alters steric effectsIntermediate in synthesis

Research Gaps and Future Directions

  • Toxicity Profiling: Systematic studies on acute/chronic toxicity are needed.

  • SAR Optimization: Exploring substituent effects (e.g., replacing Cl with Br) to enhance bioactivity .

  • Synthetic Efficiency: Developing greener routes to reduce catalyst usage (e.g., AlCl₃) .

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